N-Fmoc-O-methyl-3-chloro-L-tyrosine
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Overview
Description
N-Fmoc-O-methyl-3-chloro-L-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a chlorine atom at the 3-position, and a methyl group at the O-position of the tyrosine molecule. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-O-methyl-3-chloro-L-tyrosine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-L-tyrosine.
Protection of the Amino Group: The amino group of 3-chloro-L-tyrosine is protected using the Fmoc group.
Methylation: The hydroxyl group of the tyrosine is methylated using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and methylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-O-methyl-3-chloro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Deprotection: The Fmoc group can be removed under basic conditions using piperidine.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Methylation: Methyl iodide in the presence of a base like sodium carbonate is used for methylation.
Major Products
Deprotected Tyrosine: Removal of the Fmoc group yields O-methyl-3-chloro-L-tyrosine.
Substituted Derivatives: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Fmoc-O-methyl-3-chloro-L-tyrosine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis due to its stability and ease of deprotection.
Protein Labeling: The Fmoc group can be used as a fluorescent tag for labeling proteins and peptides.
Biological Studies: It serves as a probe for studying protein-protein interactions and enzyme activities.
Medicinal Chemistry: The compound is explored for its potential antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of N-Fmoc-O-methyl-3-chloro-L-tyrosine involves:
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-3-fluoro-O-methyl-L-tyrosine: Similar structure with a fluorine atom instead of chlorine.
Fmoc-3-chloro-L-tyrosine: Lacks the methyl group at the O-position.
Uniqueness
N-Fmoc-O-methyl-3-chloro-L-tyrosine is unique due to the combination of the Fmoc protecting group, chlorine substitution, and methylation, which provides specific properties useful in peptide synthesis and biological studies .
Properties
Molecular Formula |
C25H22ClNO5 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22ClNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
HIXDGZGEBBODIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Origin of Product |
United States |
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